TTNPB
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TTNPB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Retinoidchemie verwendet.
Biologie: Wird in Studien zur Zelldifferenzierung, Proliferation und Apoptose eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Hauterkrankungen, Krebs und anderen Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Kosmetikprodukte eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Retinsäure-Rezeptoren (RARs) bindet, die nukleare Rezeptoren sind, die die Genexpression regulieren. Nach der Bindung induziert this compound Konformationsänderungen in RARs, die die Bildung aktiver Transkriptionskomplexe ermöglichen. Dies führt zur Aktivierung oder Repression von Zielgenen, die an verschiedenen zellulären Prozessen beteiligt sind, darunter Differenzierung, Proliferation und Apoptose .
Wirkmechanismus
Target of Action
TTNPB, an analog of retinoic acid, potently and selectively activates retinoic acid receptors (RARs). It has been shown to have a high affinity for RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.
Mode of Action
This compound interacts with its targets, the retinoic acid receptors, leading to changes in gene expression. Specifically, it promotes cellular adhesion and self-renewal through the upregulation of Claudin 2 and HoxA1 . Claudin 2 is a protein involved in tight junctions between cells, while HoxA1 is a homeobox gene that plays a role in embryogenesis and cell differentiation.
Biochemical Pathways
The activation of retinoic acid receptors by this compound affects several biochemical pathways. The upregulation of Claudin 2 and HoxA1 suggests that this compound may influence pathways related to cell adhesion, self-renewal, and differentiation . .
Pharmacokinetics
One study administered this compound as a single oral bolus to pregnant hamsters to determine the maternal plasma pharmacokinetic profile and peripheral tissue distribution patterns . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to promote the clonal expansion of human pluripotent stem cells (hPSCs). It increases hPSC cloning efficiency and cell number expansion . Furthermore, this compound-treated cells display a normal karyotype, pluripotency, and can stochastically differentiate into all three germ layers both in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as Y-27632, a Rho-associated protein kinase inhibitor, can synergistically increase hPSC cloning efficiency when combined with this compound . .
Biochemische Analyse
Biochemical Properties
TTNPB interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . Upon binding to these receptors, this compound induces conformational changes that enable the formation of active transcriptional complexes . This interaction leads to the ligand-activated transcription of genes that possess retinoic acid responsive elements .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to promote the clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RARs and inducing conformational changes that enable the formation of active transcriptional complexes . Through this mechanism, this compound modulates the expression of genes involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and embryonic development .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been observed that this compound-treated cells show two times higher aggregate formation and cell proliferation compared to control groups in suspension culture . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations to study its effects on different cellular processes .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway . It interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . The activation of these receptors leads to the modulation of the expression of genes involved in various cellular processes .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its interaction with nuclear transcription factors, it is likely that this compound localizes to the nucleus where it can exert its effects on gene transcription .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
TTNPB kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation geeigneter Ausgangsmaterialien beinhaltet. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des Naphthalinringsystems: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers, um das Naphthalinringsystem zu bilden.
Einführung der Carbonsäuregruppe: Die Carbonsäuregruppe wird durch eine Reihe von Reaktionen eingeführt, einschließlich Oxidation und Veresterung.
Bildung der Doppelbindung: Der letzte Schritt beinhaltet die Bildung der Doppelbindung durch eine Wittig-Reaktion oder eine ähnliche Methode.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TTNPB unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
All-trans-Retinsäure: Ein weiteres starkes RAR-Agonist mit ähnlichen biologischen Aktivitäten.
9-cis-Retinsäure: Ein natürliches Retinoid, das auch RARs und Retinoid-X-Rezeptoren (RXRs) aktiviert.
AM580: Ein synthetisches Retinoid mit hoher Selektivität für RARα
Einzigartigkeit von TTNPB
This compound ist aufgrund seiner hohen Potenz und Selektivität für RARs einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der Retinoidbiologie und die Entwicklung retinoidbasierter Therapien macht. Seine Fähigkeit, die klonalen Expansionen menschlicher pluripotenter Stammzellen zu fördern, unterstreicht sein Potenzial in der regenerativen Medizin .
Biologische Aktivität
TTNPB (Tetradecyloxyphenyl) is a synthetic retinoid analogue that has garnered attention for its significant biological activities, particularly in the fields of stem cell expansion and cancer prevention. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound functions primarily as a selective agonist for retinoic acid receptors (RARs), particularly RARα, which plays a crucial role in cellular differentiation and proliferation. Studies have shown that this compound enhances clonal expansion of human pluripotent stem cells (hPSCs) by promoting cellular adhesion and self-renewal through the upregulation of key genes such as Claudin 2 and HoxA1 .
Key Pathways Activated by this compound
- WNT-β Catenin Signaling : Promotes cellular proliferation and differentiation.
- Integrin Signaling : Enhances cell adhesion and survival.
- Rho Family GTPase Pathway : Involved in cytoskeletal dynamics.
1. Stem Cell Expansion
Research indicates that this compound significantly improves the clonal expansion of hPSCs when combined with other compounds like Y-27632. Treated cells exhibit:
- Higher aggregate formation.
- Enhanced cell proliferation rates.
- Maintenance of normal karyotypes and pluripotency markers (e.g., Oct4, Nanog) .
2. Chondrogenic Differentiation
This compound has been shown to induce chondrogenic differentiation in hPSCs, promoting the expression of key markers associated with cartilage formation such as SOX9 while suppressing others like COL1A1 . This makes it a valuable tool in regenerative medicine for cartilage repair.
3. Cancer Prevention
In studies involving transgenic mice, this compound demonstrated a modest chemopreventive effect against mammary tumorigenesis. Mice treated with this compound showed delayed tumor development compared to controls, although toxicity was noted .
Study on Mammary Tumorigenesis
A study involved administering varying doses of this compound to C3(1)-SV40 Tag transgenic mice over several months. The results indicated:
- Median Time to Tumor Development : Increased from 129 days (control) to 154 days (3.0 μg/kg this compound).
- Toxicity Observed : Skin erythema and hair loss were noted in treated mice .
Table 1: Summary of Biological Activities of this compound
Eigenschaften
IUPAC Name |
4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVPCKZDPCJJY-JQIJEIRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040743 | |
Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-28-6 | |
Record name | TTNPB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN 191183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arotinoid acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TTNPB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AROTINOID ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
240-241 °C | |
Record name | Arotinoid acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.